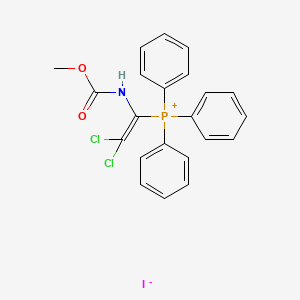

(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

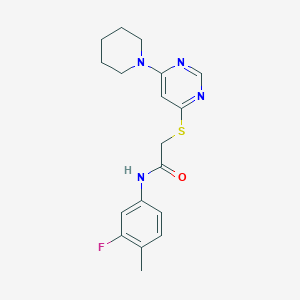

“(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide” is a chemical compound with the linear formula C22H19Cl3NO2P . It has a molecular weight of 466.735 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H19Cl3NO2P . This indicates that it contains 22 carbon atoms, 19 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 phosphorus atom .

Wissenschaftliche Forschungsanwendungen

Catalyst in Palladium-Catalyzed Alkoxycarbonylation

A study by Carpentier et al. (1991) highlighted the use of related phosphonium salts in the palladium-catalyzed alkoxycarbonylation of aryl and vinyl halides. This process involves the reaction of aryl iodides, vinyl bromides, and tricarbonyl(chloroarene)chromium complexes with sodium alkoxides and alkyl formates as a carbon monoxide source, catalyzed by dichlorobis(triphenylphosphine)-palladium, to produce carboxylic esters with high yields (Carpentier, Castanet, Brocard, Mortreux, & Petit, 1991).

Polymerization and Quaternization Studies

In a study by Monkowius, Nogai, and Schmidbaur (2003), trivinylphosphine, closely related to the compound , was explored for its reactivity, including quaternization with methyl iodide and its failure to form analogous phosphonium salts with other reagents, leading to insoluble polymeric products (Monkowius, Nogai, & Schmidbaur, 2003).

Application in Peptide and Depsipeptide Synthesis

Kunz and Bechtolsheimer (1982) demonstrated the application of 2-(Triphenylphosphonio)ethoxycarbonyl (Peoc) amino acids and hydroxy acids in synthesizing sterically hindered peptides and depsipeptides. This approach involves converting these acids into stable acid chlorides and subsequently synthesizing amid bonds in protected peptides, showcasing the utility of related phosphonium compounds in complex organic syntheses (Kunz & Bechtolsheimer, 1982).

Living Polymerization Method for Aromatic Amides

Pal et al. (2021) developed a living polymerization method using two chlorophosphonium iodide reagents derived from triphenylphosphine. This method allows for the polymerization of p-aminobenzoic acid derivatives and other aryl amino acids in a living fashion, revealing the potential of phosphonium salts in advanced polymer chemistry (Pal, Nguyen, Molliet, Alizadeh, Crochet, Ortuso, Petri‐Fink, & Kilbinger, 2021).

Preparation of Vinyl Ethers and Thioethers

Akelah (1982) utilized polymer-supported phosphonium salts for converting carbonyl compounds into vinyl ethers and thioethers under mild conditions. This highlights another application of phosphonium salts in facilitating complex organic reactions (Akelah, 1982).

Use in Chemiluminescence Studies

Gundermann (1979) synthesized 3-Amino-6-vinylphthalsaure-dimethylester from a related phosphonium bromide compound, which was used in the study of chemiluminescence. This research underscores the role of phosphonium compounds in the study of light emission in chemical reactions (Gundermann, 1979).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2,2-dichloro-1-(methoxycarbonylamino)ethenyl]-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2NO2P.HI/c1-27-22(26)25-21(20(23)24)28(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYRIBMJSQKIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2INO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)

![11-(4-Butoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2591773.png)

![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)

![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)

![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide](/img/structure/B2591785.png)